gadolinium(III) perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

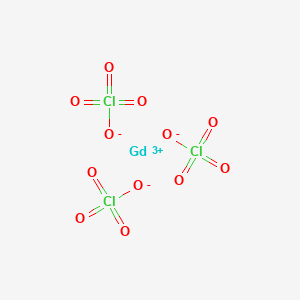

Gadolinium(III) perchlorate, also known as GdClO4, is a rare earth metal salt composed of gadolinium in its +3 oxidation state and perchlorate anion. It is a white, odorless, crystalline powder that is highly hygroscopic and soluble in water. It is a commercially available compound used in a variety of scientific applications, including organic synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

MRI Contrast Agents : Gadolinium(III) complexes are commonly used in clinical MRI to enhance contrast by selectively relaxing nearby water molecules. Efforts to improve their sensitivity (relaxivity) are ongoing to better detect molecular targets (Caravan, 2006).

Lanthanide Chemistry in MRI : Gadolinium(III) is the primary material for MRI contrast agent design, but research also explores other lanthanide ions as alternatives. This review summarizes MRI-active gadolinium(III) complexes and their advantages and drawbacks (Bottrill, Kwok, & Long, 2006).

Stability of Gadolinium-based Agents : Recent research focuses on enhancing the relaxivity of trivalent gadolinium complexes without compromising stability, due to concerns about their toxicity and the quantity required for successful MRI scans (Clough, Jiang, Wong, & Long, 2019).

Hydroxide Complexes in Perchlorate Medium : The stability constants of mononuclear and polynuclear species of gadolinium hydroxide in sodium perchlorate medium have been established, contributing to understanding gadolinium(III) chemistry (Kragten & Decnop-Weever, 1980).

Tumor Treatment and Imaging : Gadolinium(III) complexes are explored for tumor treatment, acting as enhancers for tumor response to chemotherapeutics or as radiosensitizers. They are also investigated in experimental treatments like gadolinium neutron-capture therapy (GdNCT) (Crossley, Aitken, Vogt, Harris, & Rendina, 2010).

Gadolinium-Thymine Nucleobase Complex : A gadolinium(III) complex based on thymine nucleobase has been synthesized, characterized, and investigated for its potential as a high-relaxivity MRI contrast agent (Orts-Arroyo et al., 2021).

Mechanism of Action

Target of Action

Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .

Mode of Action

Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .

Biochemical Pathways

A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .

Pharmacokinetics

It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .

Result of Action

Gadolinium has been shown to promote cell growth in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .

Safety and Hazards

Future Directions

One of the future directions in the research of gadolinium(III) compounds is the preparation of one-dimensional gadolinium(III) complexes based on α-glycine and β-alanine amino acids . Further studies are needed to investigate the effect of free gadolinium ion (Gd3+) for risk assessment on human health .

Biochemical Analysis

Biochemical Properties

The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images

Cellular Effects

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Molecular Mechanism

Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images

Dosage Effects in Animal Models

Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs

Metabolic Pathways

Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms

Transport and Distribution

Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops

Subcellular Localization

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Properties

| { "Design of the Synthesis Pathway": "The synthesis of gadolinium(III) perchlorate can be achieved through a simple reaction between gadolinium(III) oxide and perchloric acid. The reaction is exothermic and should be carried out under controlled conditions to avoid any safety hazards.", "Starting Materials": [ { "Name": "Gadolinium(III) oxide", "Amount": "1 mole" }, { "Name": "Perchloric acid", "Amount": "6 moles" } ], "Reaction": [ "Step 1: Add the gadolinium(III) oxide to a round-bottom flask.", "Step 2: Slowly add the perchloric acid to the flask while stirring continuously.", "Step 3: Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain gadolinium(III) perchlorate as a white crystalline solid." ] } | |

| 14017-52-8 | |

Molecular Formula |

ClGdHO4 |

Molecular Weight |

257.7 g/mol |

IUPAC Name |

gadolinium;perchloric acid |

InChI |

InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

MCXIWUZGDDRYRZ-UHFFFAOYSA-N |

SMILES |

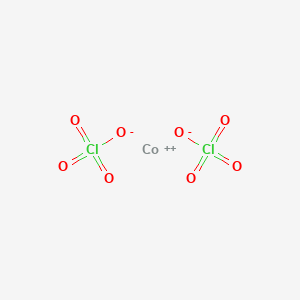

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Gd] |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?

A1: this compound plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.

Q2: What structural information about the synthesized this compound complexes can be obtained from the study?

A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for this compound itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

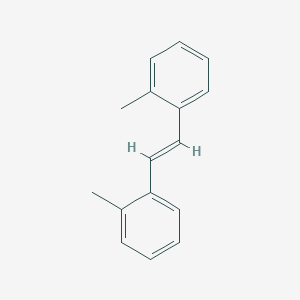

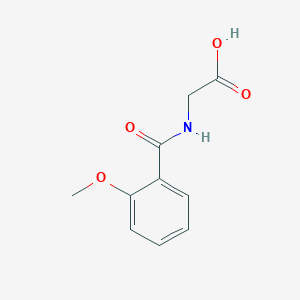

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)